Deacetylforskolin
Overview
Description
Deacetylforskolin is a molecular compound with the formula C20H32O6 . It is a type of labdane-type diterpenoid .
Synthesis Analysis
The synthesis of Deacetylforskolin involves a series of reactions. The diterpenoids universal precursor GGPP is produced via the MEP or MVA pathways. The diterpeneoids synthase CfTPS2 and CfTPS3 convert it into the precursor 13R-MO, which undergoes six stereospecific oxidations to produce 7-deacetylforskolin via a series of cytochrome P450 monooxygenases (CfCYP76AH15, CfCYP76AH11, and CfCYP76AH16) . The last step comprising acetylation of deacetylforskolin to forskolin was found to be catalyzed by the CfACT1-8 acetyltransferase .
Molecular Structure Analysis
The molecular structure of Deacetylforskolin is characterized by its molecular formula C20H32O6. It has an average mass of 368.465 Da and a monoisotopic mass of 368.219879 Da .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Deacetylforskolin are complex and involve a series of enzymatic reactions. The conversion of 13R-manoyl oxide to 11-oxo-13R-manoyl oxide is catalyzed by the enzyme CYP76AH15 . The identity of 1,11-dihydroxy-13R-manoyl oxide (5d), 9-deoxydeacetylforskolin (10b) and 1,9-dideoxydeacetylforskolin (7h) was confirmed by NMR analysis .
Scientific Research Applications
Anticancer Treatments
Antiasthmatic Treatments
Antihypertensive Treatments
Heart-Strengthening Treatments
Treatment against Glaucoma
Treatment against HIV, Obesity, Hypertension, Heart Diseases, Asthma, and Cardiac Complications
Treatment of Allergies
Treatment of Skin Conditions
Treatment of Hypothyroidism
Weight Loss
Eczema Treatment
Treatment of Respiratory Problems
Future Directions
The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . The construction of microbial cell factories to produce medicinal natural products via synthetic biological methods has effectively solved the current problems and is a research hotspot in this field .
properties
IUPAC Name |
(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-7-17(4)10-12(22)20(25)18(5)11(21)8-9-16(2,3)14(18)13(23)15(24)19(20,6)26-17/h7,11,13-15,21,23-25H,1,8-10H2,2-6H3/t11-,13-,14-,15-,17-,18-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDITXOBNLYZHH-KAACEJSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC([C@@H]3[C@@H]([C@@H]([C@]2(O1)C)O)O)(C)C)O)C)O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Desacetylforskolin | |
CAS RN |
64657-20-1 | |
Record name | Deacetylforskolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64657-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Naphtho[2,1-b]pyran-1-one, 3-ethenyldodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-, (3R,4aR,5S,6S,6aS,10S,10aR,10bS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.997 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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